2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one” is likely to be an organic compound based on its structure. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of heterocyclic compound . The presence of a fluorophenyl group suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a 3-fluorophenyl group attached . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the 3-fluorophenyl group . The fluorine atom might be reactive, leading to interesting chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of a fluorine atom might influence its reactivity, polarity, and other properties .Scientific Research Applications
Synthesis and Computational Analysis
The synthesis of pyrazole derivatives, including structures similar to the specified compound, has been extensively explored. These compounds have been characterized using various spectroscopic techniques, and their reactivity and pharmaceutical potential assessed through computational evaluations. Such studies reveal insights into their reactive properties, stability in aqueous environments, and possible excipient compatibility, making them candidates for further drug development (Thomas et al., 2018).
Antimicrobial Activity
Several fluorinated pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents (Gadakh et al., 2010).
Antitumor and Anticancer Potential
The synthesis of trifluoromethyl-containing pyrazolines and their evaluation as antimicrobial agents against a spectrum of microorganisms highlight their potential in medical applications. Some derivatives have shown promising activity, particularly those with specific substituents, suggesting a pathway for the development of new anticancer drugs (Bonacorso et al., 2006).
Photophysical and Chemosensor Applications
Novel pyrazoline derivatives have been synthesized and studied for their photophysical properties, demonstrating applications as fluorescent chemosensors for metal ion detection. These compounds can selectively detect ions like Fe3+ in solution, offering a pathway for the development of new sensors and diagnostic tools (Khan, 2020).
In Silico and In Vitro Validation for Drug Efficacy
Research involving the synthesis of novel pyrazoles and their validation through in silico, in vitro, and cytotoxicity studies underscores the ongoing exploration of these compounds in drug discovery. Such studies aim to establish new therapeutics with antioxidant, anti-breast cancer, and anti-inflammatory properties, contributing to the broader field of medicinal chemistry (Thangarasu et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, such as the neurokinin 3 receptor .
Mode of Action
It’s suggested that it may act as an antagonist, inhibiting the function of its target receptor . This inhibition could lead to changes in cellular signaling and function.
Pharmacokinetics
Similar compounds have been found to have suitable physicochemical properties, and several analogs have an excellent pharmacokinetic profile .
Properties
IUPAC Name |
2-(3-fluorophenyl)-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-3-1-2-7(4-8)9-5-10-12(18)14-6-11(17)16(10)15-9/h1-5,11,17H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJZBCSIJCZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.